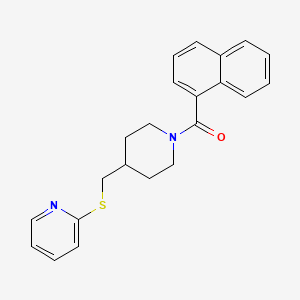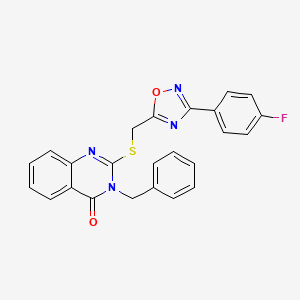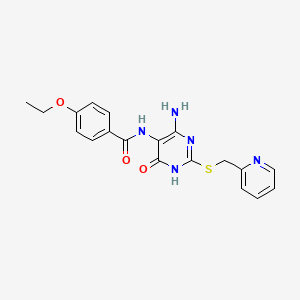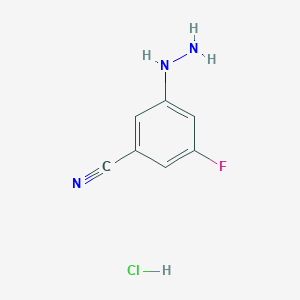![molecular formula C21H16BrClN4O3 B3016713 N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-15-7](/img/structure/B3016713.png)
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex molecule that likely falls within the category of pyrrolopyrimidines, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of structurally related pyrrolopyrimidines.
Synthesis Analysis
The synthesis of pyrrolopyrimidines can involve various strategies, including the displacement of intermediate bromomethylpyrrolopyrimidines with substituted anilines or thiophenols, as seen in the synthesis of 2,4-diaminopyrimidines against dihydrofolate reductases (DHFR) . The synthesis process can also include acid-catalyzed intramolecular nucleophilic addition reactions, as demonstrated by the formation of a tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system from ethyl 9-bromo-4-oxotetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates and N-methylaniline .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines can be quite complex, with the potential for various ring systems and substituents. X-ray diffraction analysis has revealed that such compounds can adopt unusual conformations, such as a twisted boat or a 9T8a conformation for different ring components . These structural features can significantly influence the biological activity and binding affinity of the compounds to their target enzymes or receptors.
Chemical Reactions Analysis
Pyrrolopyrimidines can undergo a range of chemical reactions, including oxidative addition reactions to append substituents to the core structure . The choice of substituents and the position of their attachment can lead to compounds with varying inhibitory potencies against enzymes like thymidylate synthase (TS) and DHFR . The reactivity of these compounds can be tailored to enhance their selectivity and potency for specific biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity or basicity, which in turn can impact its solubility in different solvents. The introduction of halogen atoms, like bromine or chlorine, can also affect the compound's reactivity and interactions with biological molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Antimicrobial Activity : A study by Akbari et al. (2008) involved the synthesis of similar pyrrolopyrimidine derivatives, demonstrating significant inhibition of bacterial and fungal growth, suggesting potential antimicrobial applications (Akbari et al., 2008).
- Diversity-Oriented Synthesis : Marcotte et al. (2003) explored the synthesis of pyrrolopyrimidines with various molecular diversities, indicating its potential in creating a range of biologically active compounds (Marcotte, Rombouts, & Lubell, 2003).
- Antiproliferative and Antiviral Properties : Swayze et al. (1992) researched pyrrolopyrimidine derivatives related to nucleoside antibiotics, indicating potential in antiproliferative and antiviral treatments (Swayze et al., 1992).
Structural and Chemical Studies
- Crystallography and Molecular Structure : Elliott et al. (1998) provided insights into the crystal structures of similar dihydropyrimidines, crucial for understanding their chemical properties and interactions (Elliott et al., 1998).
- Novel Synthesis Methods : Studies like the one by Gupta et al. (1989) have developed novel methods for synthesizing pyrrolopyrimidine nucleosides, expanding the possibilities for creating diverse derivatives (Gupta et al., 1989).
Pharmacological Applications
- Potential in Cancer Treatment : Research by Gangjee et al. (1996) on pyrrolopyrimidines as inhibitors of thymidylate synthase suggests their utility in developing antitumor agents (Gangjee et al., 1996).
- Evaluation as Anti-Inflammatory Agents : A study by Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated them as anti-inflammatory and analgesic agents, highlighting their potential in treating such conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O3/c1-11-9-13(5-8-16(11)22)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-3-12(23)4-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRVQVYRGGIAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)






![2-(3,4-dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B3016645.png)
![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)
![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)
![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)
